molecular formula C4H2Cl2N2O7P2 B14481257 {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid CAS No. 64956-11-2

{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid

Katalognummer: B14481257
CAS-Nummer: 64956-11-2
Molekulargewicht: 322.92 g/mol
InChI-Schlüssel: OCFYQAURGGCJLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid is a complex organophosphorus compound. It consists of 2 hydrogen atoms, 4 carbon atoms, 2 nitrogen atoms, 7 oxygen atoms, 2 phosphorus atoms, and 2 chlorine atoms . This compound is notable for its unique structure, which includes both dichloro and diisocyanatophosphoryl groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid involves multiple steps. One common method includes the reaction of a suitable precursor with phosphorus oxychloride and dichloroacetylene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the reactants. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biochemical effects, depending on the enzyme targeted. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid can be compared with other organophosphorus compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in both research and industrial applications.

Eigenschaften

CAS-Nummer

64956-11-2

Molekularformel

C4H2Cl2N2O7P2

Molekulargewicht

322.92 g/mol

IUPAC-Name

(2,2-dichloro-1-diisocyanatophosphoryloxyethenyl)phosphonic acid

InChI

InChI=1S/C4H2Cl2N2O7P2/c5-3(6)4(16(11,12)13)15-17(14,7-1-9)8-2-10/h(H2,11,12,13)

InChI-Schlüssel

OCFYQAURGGCJLX-UHFFFAOYSA-N

Kanonische SMILES

C(=NP(=O)(N=C=O)OC(=C(Cl)Cl)P(=O)(O)O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.